molecular formula C9H10BrF B12434455 2-(2-Bromoethyl)-4-fluoro-1-methylbenzene

2-(2-Bromoethyl)-4-fluoro-1-methylbenzene

Cat. No.: B12434455
M. Wt: 217.08 g/mol
InChI Key: RESPYHRAGKBCPV-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-4-fluoro-1-methylbenzene is an organic compound with the molecular formula C9H10BrF It is a derivative of benzene, where the benzene ring is substituted with a bromoethyl group, a fluoro group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethyl)-4-fluoro-1-methylbenzene typically involves the bromination of 4-fluoro-1-methylbenzene followed by the introduction of the bromoethyl group. One common method is the reaction of 4-fluoro-1-methylbenzene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This reaction introduces the bromo group at the benzylic position. The resulting intermediate is then reacted with ethylene to introduce the bromoethyl group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-4-fluoro-1-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Bromoethyl)-4-fluoro-1-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-4-fluoro-1-methylbenzene involves its interaction with molecular targets such as enzymes or receptors. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The fluoro group can enhance the compound’s binding affinity and selectivity for specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromoethyl)-4-fluoro-1-methylbenzene is unique due to the presence of both the fluoro and bromoethyl groups, which confer distinct reactivity and binding properties. The combination of these substituents allows for targeted interactions with specific molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H10BrF

Molecular Weight

217.08 g/mol

IUPAC Name

2-(2-bromoethyl)-4-fluoro-1-methylbenzene

InChI

InChI=1S/C9H10BrF/c1-7-2-3-9(11)6-8(7)4-5-10/h2-3,6H,4-5H2,1H3

InChI Key

RESPYHRAGKBCPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)CCBr

Origin of Product

United States

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